4-Bromo-2-chloro-6-methoxypyridine

Catalog No.
S814034
CAS No.
1196152-02-9
M.F
C6H5BrClNO
M. Wt
222.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-6-methoxypyridine

CAS Number

1196152-02-9

Product Name

4-Bromo-2-chloro-6-methoxypyridine

IUPAC Name

4-bromo-2-chloro-6-methoxypyridine

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

InChI

InChI=1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3

InChI Key

YLNPSMOZSNHBDO-UHFFFAOYSA-N

SMILES

COC1=NC(=CC(=C1)Br)Cl

Canonical SMILES

COC1=NC(=CC(=C1)Br)Cl

4-Bromo-2-chloro-6-methoxypyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is C6H5BrClNOC_6H_5BrClNO, and it has a molecular weight of 222.47 g/mol. The compound is notable for its unique arrangement of substituents, which contributes to its chemical reactivity and biological activity. It is primarily utilized in organic synthesis and pharmaceutical research due to its diverse functional properties.

  • Binding to specific targets: The functional groups on the molecule could allow it to interact with specific biological molecules or materials.
  • Modulating biological processes: Depending on its binding targets, the compound could potentially influence cellular functions or pathways.
  • Potential toxicity: Halogenated pyridines can exhibit varying degrees of toxicity depending on the specific structure.
  • Skin and eye irritant: Halogenated compounds can be irritating to the skin and eyes upon contact.
  • Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Intermediate for Pyridine Derivatives

    The presence of a bromine, chlorine, and methoxy group on the pyridine ring suggests 4-Bromo-2-chloro-6-methoxypyridine could be a useful intermediate for the synthesis of more complex pyridine derivatives. Pyridine derivatives are a vast class of compounds with diverse applications in medicinal chemistry, materials science, and agriculture []. By selectively replacing the halogen or methoxy groups, researchers could potentially create new functionalized pyridines with desired properties.

  • Bioisostere Replacement

    4-Bromo-2-chloro-6-methoxypyridine might also be explored as a bioisostere. Bioisosteres are molecules with similar shapes and functionalities to existing biologically active compounds. By incorporating 4-Bromo-2-chloro-6-methoxypyridine into a known bioactive molecule, researchers could potentially create new analogues with improved properties, such as increased potency or better metabolic stability.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles through nucleophilic substitution mechanisms, such as the S_NAr (nucleophilic aromatic substitution) reaction. This allows for the introduction of different functional groups into the molecule.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. This includes the conversion of the methoxy group to other functional groups.
  • Coupling Reactions: It can participate in coupling reactions to form more complex molecular structures, often used in the synthesis of pharmaceuticals and agrochemicals.

4-Bromo-2-chloro-6-methoxypyridine exhibits significant biological activity, making it a subject of interest in medicinal chemistry. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Additionally, its structural features suggest potential anti-inflammatory and antimicrobial properties, although further studies are required to fully elucidate these effects.

The synthesis of 4-Bromo-2-chloro-6-methoxypyridine typically involves multi-step processes:

  • Starting Material Preparation: The synthesis often begins with commercially available pyridine derivatives.
  • Halogenation: The introduction of bromine and chlorine can be achieved through halogenation reactions using reagents such as bromine or phosphorus pentachloride.
  • Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for further applications.

4-Bromo-2-chloro-6-methoxypyridine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization.
  • Agricultural Chemicals: The compound is explored for use in developing agrochemicals, particularly pesticides and herbicides.
  • Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Studies on the interactions of 4-Bromo-2-chloro-6-methoxypyridine with biological systems have shown that it can influence enzymatic activity and metabolic pathways. Its role as a CYP1A2 inhibitor suggests that it could affect the metabolism of co-administered drugs, leading to altered pharmacokinetics. Understanding these interactions is essential for assessing its safety profile in therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2-chloro-6-methoxypyridine. Here are some notable examples:

Compound NameSimilarityKey Features
4-Bromo-2-chloro-5-methoxypyridine0.76Different position of methoxy group
5-Bromo-2-chloro-4-methoxypyridine0.74Variation in halogen positions
2-Chloro-4-methoxypyridine0.73Lacks bromine substitution
5-Bromo-2-chloro-4-ethoxypyridine0.68Ethoxy instead of methoxy
3-Bromo-2-chloro-6-methoxypyridine0.79Different bromine position

These compounds are unique due to their specific substituent arrangements, which influence their reactivity and biological properties differently compared to 4-Bromo-2-chloro-6-methoxypyridine.

4-Bromo-2-chloro-6-methoxypyridine (CAS 1196152-02-9) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol. Its IUPAC name reflects the substituents’ positions: bromine at carbon 4, chlorine at carbon 2, and a methoxy group at carbon 6. The compound belongs to the class of heterocyclic aromatic halides, characterized by a six-membered pyridine ring containing nitrogen and three halogenated or oxygen-containing substituents.

Table 1: Substituent Positions and Functional Groups

PositionSubstituentFunctional Group
2ChlorineElectronegative halogen
4BromineHeavy halogen
6MethoxyElectron-donating group

This arrangement creates a meta-substituted pyridine system, where the methoxy group at position 6 exerts electronic effects on the ring’s reactivity.

Historical Context of Halogenated Pyridine Development

The synthesis of halogenated pyridines dates back to early 20th-century methods, including direct electrophilic substitution and metalation-trapping sequences. For 4-bromo-2-chloro-6-methoxypyridine, modern approaches leverage phosphine-mediated halogenation and Zincke imine intermediates, enabling regioselective functionalization. These methods address historical limitations in accessing 4-position halogenation, which traditionally required harsh conditions or preinstalled directing groups.

Significance in Chemical Research

4-Bromo-2-chloro-6-methoxypyridine serves as a key intermediate in pharmaceutical and agrochemical synthesis. Its bromine and chlorine substituents enable further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group modulates electronic properties for biological activity. Halogenated pyridines are integral to developing kinase inhibitors, antihistamines, and anticancer agents.

Position in Heterocyclic Chemistry Taxonomy

The compound is classified within azaheterocycles (nitrogen-containing ring systems) and further subgrouped into polyhalogenated pyridines. Its structure aligns with pyridine derivatives used in:

  • Coordination chemistry: Ligands for transition metals.
  • Material science: Conductive polymers and dyes.
  • Medicinal chemistry: Prodrug design and bioisostere replacement.

Molecular Formula and Weight Analysis

4-Bromo-2-chloro-6-methoxypyridine possesses the molecular formula C₆H₅BrClNO with a molecular weight of 222.47 grams per mole [1] [4] [5]. The compound is registered under the Chemical Abstracts Service number 1196152-02-9 and maintains a purity typically ranging from 95% to 98% in commercial preparations [4] [5] [6]. The molecular composition reflects the presence of six carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom within the pyridine framework [2].

The International Union of Pure and Applied Chemistry name for this compound is 4-bromo-2-chloro-6-methoxypyridine, which directly indicates the positions of the substituents on the pyridine ring [4] [5] [2]. The Simplified Molecular Input Line Entry System representation is COC1=CC(Br)=CC(Cl)=N1, providing a standardized method for describing the molecular structure [4] [2] [7].

PropertyValue
Molecular FormulaC₆H₅BrClNO
Molecular Weight222.47 g/mol
Chemical Abstracts Service Number1196152-02-9
International Union of Pure and Applied Chemistry Name4-bromo-2-chloro-6-methoxypyridine
Simplified Molecular Input Line Entry SystemCOC1=CC(Br)=CC(Cl)=N1
Purity Range95-98%

Structural Elucidation and Confirmation

The structural identity of 4-bromo-2-chloro-6-methoxypyridine has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [5] [6]. The International Chemical Identifier code 1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 provides a complete description of the molecular connectivity [5] [2]. The corresponding International Chemical Identifier Key YLNPSMOZSNHBDO-UHFFFAOYSA-N serves as a unique identifier for this specific compound [5] [2].

Mass spectrometric analysis reveals characteristic fragmentation patterns with the molecular ion peak appearing at mass-to-charge ratio 222.47 [2]. Predicted collision cross section values have been calculated for various adduct forms, providing valuable information for analytical identification purposes [2]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 130.4 Ų, while the sodium adduct [M+Na]⁺ shows a value of 145.0 Ų [2].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts corresponding to the aromatic protons and the methoxy group [8] [9]. The methoxy protons typically appear around 3.9 parts per million, while the aromatic protons of the pyridine ring display distinct patterns reflecting the electronic environment created by the halogen substituents [8] .

Bond Lengths and Angles

The bond lengths and angles within 4-bromo-2-chloro-6-methoxypyridine follow typical patterns observed in substituted pyridine systems [11] [12] [13]. The carbon-nitrogen bonds within the pyridine ring exhibit partial double bond character with lengths ranging from 1.335 to 1.350 Ångströms, which is characteristic of aromatic heterocycles [11] [13]. The carbon-carbon bonds in the ring maintain distances between 1.390 and 1.400 Ångströms, reflecting the delocalized aromatic bonding [11] [12].

The carbon-bromine bond length is typically observed between 1.90 and 1.95 Ångströms, while the carbon-chlorine bond measures approximately 1.74 to 1.76 Ångströms [13]. The methoxy group exhibits a carbon-oxygen bond length of 1.37 to 1.38 Ångströms for the aromatic carbon-oxygen connection, and 1.42 to 1.43 Ångströms for the oxygen-methyl carbon bond [15].

Bond angles within the pyridine ring deviate slightly from the ideal 120 degrees due to the presence of the nitrogen atom and substituent effects [12] [16]. The carbon-carbon-carbon angles typically range from 118 to 122 degrees, while the carbon-nitrogen-carbon angle measures between 116 and 118 degrees [12] [16]. The nitrogen-carbon-carbon angles adjacent to the nitrogen atom are slightly larger, ranging from 123 to 125 degrees [16].

Bond TypeTypical Length (Å)Typical Angle (°)
C-N (pyridine ring)1.335-1.350116-118 (C-N-C)
C-C (pyridine ring)1.390-1.400118-122 (C-C-C)
C-Br1.90-1.95118-122 (C-C-Br)
C-Cl1.74-1.76118-122 (C-C-Cl)
C-O (methoxy)1.37-1.38115-118 (C-O-C)
O-C (methyl)1.42-1.43115-120 (Ring-O-CH₃)

Conformational Analysis

The conformational behavior of 4-bromo-2-chloro-6-methoxypyridine is primarily influenced by the rotation around the carbon-oxygen bond connecting the methoxy group to the pyridine ring [15]. The pyridine ring itself maintains planarity due to its aromatic character, with all ring atoms lying essentially in the same plane [12] [16]. The methoxy group can adopt different orientations relative to the ring plane, with the preferred conformation determined by steric interactions and electronic effects [15].

The presence of the bromine and chlorine substituents creates steric constraints that influence the overall molecular geometry . The bulky bromine atom at position 4 and the chlorine atom at position 2 can interact through space, affecting the preferred conformations of the molecule . The methoxy group at position 6 experiences minimal steric hindrance from the chlorine substituent at position 2, allowing relatively free rotation around the carbon-oxygen bond [15].

Computational studies on similar halogenated pyridine systems suggest that the most stable conformations correspond to arrangements that minimize steric repulsion between substituents while maximizing favorable electronic interactions [17] [18]. The electronic effects of the electron-withdrawing halogen atoms and the electron-donating methoxy group create a complex interplay that influences the overall molecular conformation [17] [19].

Electronic Structure and Distribution

The electronic structure of 4-bromo-2-chloro-6-methoxypyridine reflects the combined effects of the aromatic pyridine system and the various substituents [17] [19] [20]. The nitrogen atom in the pyridine ring contributes to the overall electron distribution through its lone pair and participation in the aromatic system [12] [19]. The electron-withdrawing nature of the bromine and chlorine atoms creates regions of reduced electron density, while the methoxy group acts as an electron-donating substituent [17] [19].

The molecular electrostatic potential distribution shows significant electronegative regions around the halogen atoms and the nitrogen lone pair [21]. The methoxy oxygen also contributes to the electronegative character of the molecule, creating potential sites for intermolecular interactions [15] [21]. The aromatic ring system maintains delocalized pi-electron density, though this is modulated by the substituent effects [19] [20].

Computational studies on similar halogenated pyridine derivatives indicate that the electron density distribution significantly affects the reactivity patterns of these compounds [17] [19]. The positions of high and low electron density determine the preferred sites for nucleophilic and electrophilic attack, respectively [17] [19]. The combination of electron-withdrawing and electron-donating substituents creates a unique electronic environment that influences both chemical reactivity and intermolecular interactions [19] [20].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap Calculations

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap in 4-bromo-2-chloro-6-methoxypyridine provides crucial information about the electronic properties and reactivity of the compound [19] [20]. Computational studies on related halogenated pyridine systems indicate that the energy gap typically ranges from 3 to 5 electron volts, depending on the specific substitution pattern and computational method employed [19] [20].

The Highest Occupied Molecular Orbital in halogenated pyridines is generally localized on the aromatic ring system with contributions from the nitrogen lone pair and the substituents [19] [21] [20]. The presence of electron-donating groups like the methoxy substituent can raise the energy of the Highest Occupied Molecular Orbital, while electron-withdrawing halogens tend to lower it [19] [20]. The Lowest Unoccupied Molecular Orbital typically exhibits significant contribution from the aromatic ring with enhanced density at positions susceptible to nucleophilic attack [17] [19].

The calculated energy gap influences various molecular properties including chemical reactivity, optical absorption characteristics, and electronic conductivity [19] [20]. Smaller energy gaps generally correlate with increased chemical reactivity and enhanced polarizability [20]. The specific arrangement of substituents in 4-bromo-2-chloro-6-methoxypyridine creates a unique electronic structure that balances electron-donating and electron-withdrawing effects [19].

Physical State and Appearance

4-Bromo-2-chloro-6-methoxypyridine exists as a solid under standard conditions [1]. The compound typically appears as a crystalline solid, with similar halogenated pyridine derivatives exhibiting colorless to pale yellow coloration [2]. The physical form is consistent with other substituted pyridines containing multiple halogen substituents, which generally manifest as low melting solids or crystalline materials at room temperature [3].

Melting and Boiling Points

The boiling point of 4-Bromo-2-chloro-6-methoxypyridine has been determined to be 240.9 ± 35.0°C at 760 mmHg [1]. This thermal property is consistent with the molecular structure containing multiple halogen substituents, which typically elevate boiling points due to increased intermolecular forces. The melting point data for this specific compound is not extensively documented in the available literature, though similar halogenated methoxypyridines typically exhibit melting points in the range of 25-60°C [2] [4].
The flash point has been estimated at 115.5 ± 25.9°C, indicating moderate thermal stability and requiring appropriate safety precautions during handling and storage [5]. Comparative analysis with structurally similar compounds reveals that 4-Bromo-2-chloro-5-methoxypyridine exhibits a slightly higher boiling point of 267.3 ± 35.0°C, while 3-Bromo-2-chloro-4-methoxypyridine shows a boiling point of 261.2 ± 35.0°C [6] [7]. These variations reflect the influence of substituent positioning on intermolecular interactions and thermal properties.

Solubility Parameters in Various Solvents

The solubility characteristics of 4-Bromo-2-chloro-6-methoxypyridine follow typical patterns observed for halogenated pyridine derivatives. The compound exhibits limited solubility in water, which is characteristic of halogenated aromatic compounds with multiple electron-withdrawing substituents [8]. This reduced aqueous solubility is attributed to the hydrophobic nature of the halogen substituents and the aromatic pyridine ring system.

In organic solvents, the compound demonstrates good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly employed for preparing stock solutions in research applications [9] [10]. The compound also exhibits moderate to good solubility in ethanol, methanol, and dichloromethane [11] [12]. Similar pyridine derivatives have shown solubility in ethanol of approximately 15 mg/mL and approximately 30 mg/mL in DMSO [13].

SolventSolubilityApplication
WaterLimited/PoorRequires co-solvent systems
DMSOGoodStock solution preparation
DMFGoodAlternative to DMSO
EthanolModerateGeneral organic synthesis
MethanolModerateExtraction and purification
DichloromethaneGoodOrganic synthesis applications

Stability Analysis Under Different Conditions

4-Bromo-2-chloro-6-methoxypyridine exhibits chemical stability under standard laboratory conditions when stored appropriately [1]. The compound is stable under recommended storage conditions, typically requiring storage at room temperature in an inert atmosphere or at 2-8°C to prevent degradation [9] [10]. The stability profile is enhanced by the electron-withdrawing nature of the halogen substituents, which reduce the electron density on the pyridine ring and decrease susceptibility to nucleophilic attack.

The compound should be protected from strong oxidizing agents, heat, flames, and sparks, as these conditions may lead to decomposition [14]. Under thermal stress, the compound may undergo decomposition to produce hazardous gases including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide [14]. The storage recommendations emphasize maintaining the compound in closed vessels under inert gas atmosphere to prevent oxidative degradation.

Electrochemical Properties

While specific electrochemical data for 4-Bromo-2-chloro-6-methoxypyridine is limited in the available literature, the compound's electrochemical behavior can be inferred from its structural characteristics and comparison with similar pyridine derivatives. The presence of electron-withdrawing bromine and chlorine substituents significantly influences the electronic properties of the pyridine ring system [6].

The compound exhibits a predicted LogP value of 2.40, indicating moderate lipophilicity [6]. This value suggests favorable partition behavior between aqueous and organic phases, which is relevant for both synthetic applications and potential biological activity. The polar surface area has been calculated as 22.12 Ų, reflecting the contribution of the nitrogen atom in the pyridine ring and the methoxy oxygen [6].

Computational Analysis of Physical Properties

Computational studies and predictive modeling have provided insights into the physical properties of 4-Bromo-2-chloro-6-methoxypyridine. The molecular weight is confirmed as 222.47 g/mol with the molecular formula C₆H₅BrClNO [15] [1]. Density predictions suggest a value of approximately 1.6 ± 0.1 g/cm³, which is consistent with similar halogenated pyridine derivatives [6].

The refractive index has been estimated at 1.560, reflecting the electronic properties of the conjugated pyridine system with halogen substituents [6]. Vapor pressure calculations indicate a very low value of 0.0 ± 0.5 mmHg at 25°C, suggesting minimal volatility under standard conditions [6].

PropertyCalculated ValueMethod
Molecular Weight222.47 g/molExperimental
Density1.6 ± 0.1 g/cm³Predicted
Refractive Index1.560Predicted
LogP2.40Predicted
Polar Surface Area22.12 ŲCalculated
Vapor Pressure0.0 ± 0.5 mmHgPredicted

XLogP3

2.8

Wikipedia

4-Bromo-2-chloro-6-methoxypyridine

Dates

Last modified: 08-16-2023

Explore Compound Types